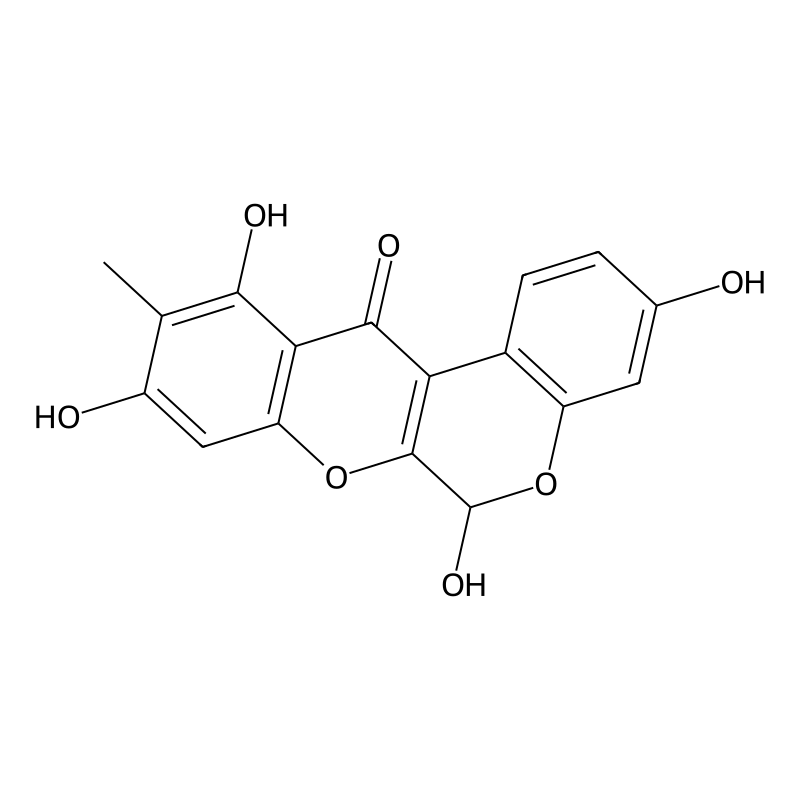

boeravinone E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Spasmolytic Activity

Studies have shown that boeravinone E exhibits significant antispasmodic activity against various spasmogens, including acetylcholine, histamine, and barium chloride. These chemicals induce contractions in smooth muscles, and boeravinone E was able to relax these contractions in isolated tissue preparations []. This suggests its potential application in treating conditions characterized by involuntary muscle spasms, such as:

- Colic

- Tremors

- Muscle pain

- Female genital tract disorders

- Threatened miscarriages

The mechanism of action of boeravinone E is not fully understood, but research suggests it may involve calcium channel blocking activity and inhibition of the release of pro-inflammatory mediators [].

Additional Research Areas

While research on boeravinone E primarily focuses on its spasmolytic activity, some studies have explored other potential applications. These include:

- Antioxidant properties: Boeravinone E, along with other boeravinone compounds, has shown potential antioxidant activity in cell-based assays []. However, further research is needed to understand its significance and potential therapeutic applications.

- Anti-inflammatory effects: Studies suggest boeravinone E may possess anti-inflammatory properties, but more research is needed to confirm its efficacy and mechanism of action [].

Boeravinone E is a naturally occurring compound isolated from the roots of Boerhavia diffusa, a plant known for its diverse medicinal properties. It belongs to the class of rotenoids, which are a type of isoflavonoid. Boeravinone E is characterized by its unique chemical structure, which contributes to its biological activities, including spasmolytic effects. This compound has garnered interest due to its potential therapeutic applications in various health conditions.

- Reduction Reactions: Boeravinone E can undergo reduction, leading to the formation of various derivatives.

- Hydrolysis: It may be hydrolyzed under acidic or basic conditions, resulting in the release of phenolic compounds.

- Oxidation: The compound can be oxidized to form reactive intermediates, which may contribute to its biological activity.

These reactions are essential for understanding how Boeravinone E interacts with biological systems and its potential modifications for enhanced efficacy.

Boeravinone E exhibits several notable biological activities:

- Spasmolytic Activity: It has been shown to effectively relieve intestinal spasms induced by acetylcholine, making it a candidate for treating gastrointestinal disorders .

- Antioxidant Properties: The compound possesses antioxidant capabilities, helping to mitigate oxidative stress by scavenging free radicals .

- Anti-inflammatory Effects: Boeravinone E may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases .

These activities underline the pharmacological significance of Boeravinone E in traditional and modern medicine.

The synthesis of Boeravinone E can be achieved through various methods:

- Extraction from Natural Sources: The most common method involves extracting Boeravinone E from the roots of Boerhavia diffusa using solvents such as ethanol or methanol.

- Chemical Synthesis: Researchers have explored synthetic routes that mimic natural biosynthetic pathways, often involving the manipulation of precursor compounds found in plant extracts.

- Biotransformation: Utilizing microorganisms or enzymes to convert simpler compounds into Boeravinone E has been investigated as a sustainable approach.

These methods highlight the versatility in obtaining this compound for research and therapeutic use.

Research has indicated that Boeravinone E interacts with various biological targets:

- Receptors: It may influence G protein-coupled receptors involved in gastrointestinal motility.

- Enzymes: The compound can modulate enzyme activity related to oxidative stress and inflammation.

- Cell Signaling Pathways: Studies suggest that Boeravinone E affects pathways associated with cell proliferation and apoptosis, indicating potential anticancer properties .

Understanding these interactions is crucial for elucidating the mechanisms through which Boeravinone E exerts its effects.

Boeravinone E belongs to a broader class of compounds known as rotenoids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Boeravinone A | Contains methoxy groups; less potent spasmolytic activity | Antioxidant and anti-inflammatory |

| Boeravinone B | Exhibits dual inhibition of bacterial efflux pumps | Antimicrobial properties |

| Boeravinone C | Hydroxylated at different positions; more potent | Anticancer and neuroprotective |

| Boeravinone D | Similar but lacks certain functional groups | Antioxidant but less spasmolytic |

| Boeravinone F | Different hydroxylation pattern; distinct bioactivity | Spasmolytic but less potent than E |

Boeravinone E stands out due to its potent spasmolytic effects compared to other boeravinones, making it particularly valuable in gastrointestinal therapies . Its unique structure also contributes to its specific interactions within biological systems, differentiating it from closely related compounds.